Cas no 1206990-24-0 (2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole)

2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- F2964-0780
- 2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-phenylimidazole
- 2-(cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole
- 1206990-24-0
- 2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole
- AKOS024476907
- 2-(Cyclopentylthio)-5-(4-methylphenyl)-1-phenyl-1H-imidazole
-
- インチ: 1S/C21H22N2S/c1-16-11-13-17(14-12-16)20-15-22-21(24-19-9-5-6-10-19)23(20)18-7-3-2-4-8-18/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3
- InChIKey: BCAALSLIENEBIT-UHFFFAOYSA-N
- SMILES: C1(SC2CCCC2)N(C2=CC=CC=C2)C(C2=CC=C(C)C=C2)=CN=1
計算された属性
- 精确分子量: 334.15036988g/mol
- 同位素质量: 334.15036988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 381
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- XLogP3: 5.8
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 539.7±48.0 °C(Predicted)
- 酸度系数(pKa): 3.36±0.70(Predicted)
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-0780-20mg |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 20mg |
$99.0 | 2023-04-29 | |
Life Chemicals | F2964-0780-75mg |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 75mg |
$208.0 | 2023-04-29 | |
Life Chemicals | F2964-0780-2mg |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 2mg |
$59.0 | 2023-04-29 | |
Life Chemicals | F2964-0780-100mg |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 100mg |
$248.0 | 2023-04-29 | |
Life Chemicals | F2964-0780-1mg |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 1mg |
$54.0 | 2023-04-29 | |
Life Chemicals | F2964-0780-2μmol |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
Life Chemicals | F2964-0780-30mg |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 30mg |
$119.0 | 2023-04-29 | |
Life Chemicals | F2964-0780-5μmol |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
Life Chemicals | F2964-0780-25mg |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 25mg |
$109.0 | 2023-04-29 | |
Life Chemicals | F2964-0780-50mg |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole |
1206990-24-0 | 90%+ | 50mg |
$160.0 | 2023-04-29 |
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
2. Back matter
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazoleに関する追加情報
Recent Advances in the Study of 2-(Cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole (CAS: 1206990-24-0)
The compound 2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole (CAS: 1206990-24-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This imidazole derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound in drug development. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in contemporary biomedical research.
Recent studies have focused on the synthesis and structural optimization of 2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole to enhance its bioactivity and selectivity. A study published in the Journal of Medicinal Chemistry (2023) reported the successful synthesis of this compound via a multi-step reaction pathway, with a focus on improving yield and purity. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. These efforts are critical for ensuring the reproducibility and reliability of subsequent pharmacological evaluations.
In vitro and in vivo studies have demonstrated that 2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole exhibits promising anti-inflammatory and anticancer properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that the compound effectively inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. Additionally, the compound showed selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells, with minimal effects on normal cells. These findings suggest its potential as a dual-action therapeutic agent for inflammation-related disorders and cancer.
Further investigations into the compound's mechanism of action have uncovered its ability to modulate specific signaling pathways. For instance, a recent study in Molecular Pharmacology (2024) identified that 2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole acts as an inhibitor of the NF-κB pathway, which plays a central role in inflammation and cancer progression. The compound's ability to suppress NF-κB activation was correlated with its anti-inflammatory and anticancer effects, providing a molecular basis for its observed bioactivity. These insights are invaluable for the rational design of next-generation derivatives with improved efficacy and safety profiles.
Despite these promising results, challenges remain in the development of 2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole as a therapeutic agent. Issues such as poor solubility, metabolic instability, and potential off-target effects need to be addressed through further structural modifications and formulation strategies. Recent advancements in drug delivery systems, such as nanoparticle-based carriers, offer potential solutions to these challenges. A 2024 study in the European Journal of Pharmaceutics and Biopharmaceutics explored the encapsulation of the compound in polymeric nanoparticles, resulting in enhanced solubility and sustained release profiles.
In conclusion, 2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole (CAS: 1206990-24-0) represents a promising candidate for further drug development, with demonstrated anti-inflammatory and anticancer properties. Ongoing research efforts are focused on optimizing its pharmacological profile and addressing formulation challenges to facilitate its transition into clinical trials. The compound's unique mechanism of action and selectivity make it a valuable addition to the arsenal of potential therapeutics in chemical biology and medicinal chemistry.
1206990-24-0 (2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole) Related Products
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)




